1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid
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Overview
Description
1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid is a complex organic compound characterized by the presence of dichlorophenyl, carbamothioylamino, and phosphonic acid functional groups
Preparation Methods
The synthesis of 1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,3-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with ethylphosphonic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another compound with dichlorophenyl substitution, but with a triazole ring and carboxylic acid group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11Cl2N2O3PS |
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Molecular Weight |
329.14 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)carbamothioylamino]ethylphosphonic acid |
InChI |
InChI=1S/C9H11Cl2N2O3PS/c1-5(17(14,15)16)12-9(18)13-7-4-2-3-6(10)8(7)11/h2-5H,1H3,(H2,12,13,18)(H2,14,15,16) |
InChI Key |
NKGKGJOEOXHLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=S)NC1=C(C(=CC=C1)Cl)Cl)P(=O)(O)O |
Origin of Product |
United States |
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